molecular formula C12H16N2 B170093 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole CAS No. 124730-04-7

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B170093
CAS No.: 124730-04-7
M. Wt: 188.27 g/mol
InChI Key: DZTZFAPBYOEUQT-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)-4,5-dihydro-1H-imidazole is a saturated imidazole derivative characterized by a 4,5-dihydroimidazole core substituted at position 2 with a 2,4,6-trimethylphenyl group. Its synthesis often involves condensation reactions or modifications of imidazole backbones, as seen in the preparation of related compounds .

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTZFAPBYOEUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of N-(2,4,6-trimethylphenyl)-β-alanines. This reaction can be carried out using various catalysts and under different conditions to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve the use of triphenylphosphine as a raw material, which reacts with sodium metal and phosphorus halide in the presence of catalysts. This is followed by an acyl chloride reaction and subsequent oxidation .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like singlet oxygen and various electrophiles for substitution reactions. The conditions often involve aqueous solutions and controlled temperatures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the imidazole ring significantly influence electronic and steric properties:

1-(2,4,6-Trimethylphenyl)-4,5-dihydro-1H-imidazole
  • Substituent Position : The trimethylphenyl group is attached to the nitrogen at position 1 (N1).
  • Electronic Effects : The electron-donating methyl groups enhance electron density at N1, favoring coordination to metal centers.
  • Applications : Used in synthesizing cationic complexes (e.g., 1b‧HOTf) with high yields (72%) .
2-(2,4,6-Trimethylphenyl)-4,5-dihydro-1H-imidazole (Target Compound)
  • Substituent Position : The trimethylphenyl group is at position 2 (C2).
  • Applications : Acts as a precursor for metathesis catalysts, though its activity is lower than carbene-based ligands like SIMes .
2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole
  • Substituent Effects : The nitro group at C2 is strongly electron-withdrawing, reducing basicity and altering coordination behavior.

Steric and Catalytic Performance

Steric bulk and ligand architecture critically impact catalytic activity:

Compound Steric Profile Catalytic Performance (vs. SIMes) Key Findings
SIMes Ligand Bulky, carbene-based High activity & selectivity Superior in olefin metathesis
Target Compound Moderate bulk (C2 substitution) Moderate activity Less active than SIMes due to non-carbene nature
1-(2,4,6-Trimethylphenyl) Analog High bulk (N1 substitution) N/A High-yield precursor for complexes

Biological Activity

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole is an organic compound belonging to the imidazole class of heterocyclic compounds. Its unique structural characteristics, particularly the presence of the 2,4,6-trimethylphenyl group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 124730-04-7

Biological Activities

The biological activities of this compound have been explored in various studies. These activities include:

  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial properties against various bacterial strains. For instance, in a study by Jain et al., derivatives of imidazole were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited notable antibacterial effects (Table 1) .
    CompoundZone of Inhibition (mm)
    5aE. coli: 15
    P. aeruginosa: 19
    B. subtilis: 21
    StreptomycinE. coli: 28
    P. aeruginosa: 32
    B. subtilis: 31
  • Anti-inflammatory Properties :
    • Research indicates that imidazole derivatives can modulate inflammatory pathways. The specific mechanisms often involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antitumor Activity :
    • Imidazole derivatives have also been evaluated for their antitumor effects. Studies show that they may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory responses and microbial resistance.
  • Receptor Modulation : It may act on various receptors linked to pain and inflammation pathways.

Case Studies

  • Antimicrobial Evaluation :
    • A study conducted by Brahmbhatt et al. assessed the antimicrobial efficacy of several imidazole derivatives against a range of pathogens using the Kirby-Bauer disc diffusion method. The findings demonstrated that some compounds exhibited superior activity compared to standard antibiotics .
  • Pharmacological Review :
    • A comprehensive review highlighted the broad spectrum of biological activities associated with imidazole derivatives, emphasizing their potential in drug development for treating infections and inflammatory diseases .

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